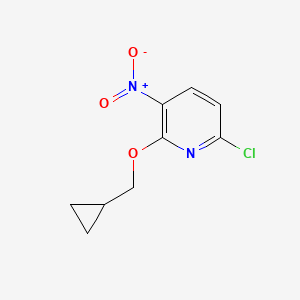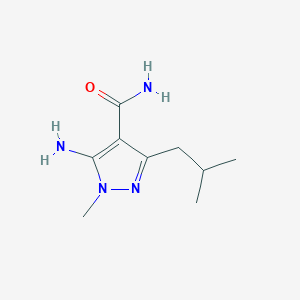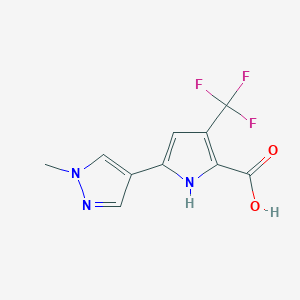
5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the functionalization of pyrazole and pyrrole rings through various catalytic processes. For example, Rh(III)-catalyzed C-H functionalization has been employed to achieve the desired structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Análisis De Reacciones Químicas
5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrole rings, using various nucleophiles and electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid include other pyrazole and pyrrole derivatives with trifluoromethyl groups. These compounds share similar structural features but may differ in their specific chemical properties and applications.
Propiedades
Fórmula molecular |
C10H8F3N3O2 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3N3O2/c1-16-4-5(3-14-16)7-2-6(10(11,12)13)8(15-7)9(17)18/h2-4,15H,1H3,(H,17,18) |
Clave InChI |
UKGLGQVQXSXHCV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=C(N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)

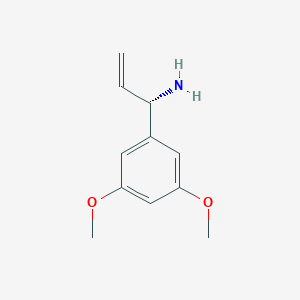
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
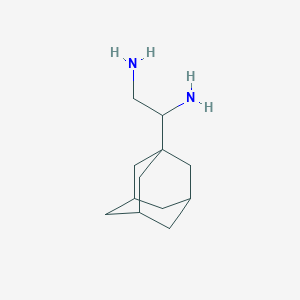
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
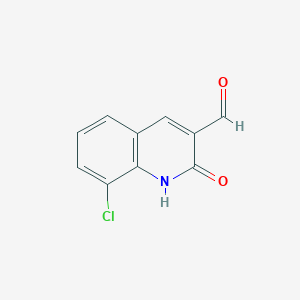

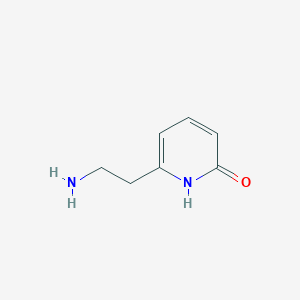
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
